![molecular formula C6H13Cl2N3 B2412372 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride CAS No. 2191401-21-3](/img/structure/B2412372.png)
2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
The compound “2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A specific synthesis route for a similar compound involved reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. For example, one study synthesized pyrazole-based ligands that provided one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives . Another reaction involves a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Scientific Research Applications
Agrochemical Applications
Pyrazole-based compounds have been investigated for their pesticidal and fungicidal properties. Our compound could contribute to sustainable agriculture by controlling pests and pathogens.
For more information, you can refer to the following sources:
- Sadeghpour, M., & Olyaei, A. (2021). Recent advances in the synthesis of bis(pyrazolyl)methanes and their applications. Research on Chemical Intermediates, 47(10), 4399–4441. Read more
- Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-3-yl)benzothiazole derivatives as potential anticancer agents. Read more
- Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazoles. Read more
- Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives as potential anticancer agents. Read more
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Future Directions
The future directions for research on “2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. For instance, imidazole, a similar heterocyclic compound, has been found to have a broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6-2-4-9(8-6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARAWWKZZVXIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride |
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